molecular formula C18H11FN2O2 B8572721 5-Fluoro-1-(quinolin-4-yl)-1H-indole-3-carboxylic acid CAS No. 649551-00-8

5-Fluoro-1-(quinolin-4-yl)-1H-indole-3-carboxylic acid

Cat. No.: B8572721
CAS No.: 649551-00-8
M. Wt: 306.3 g/mol
InChI Key: BKLUJVIPMDRRBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1-(quinolin-4-yl)-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C18H11FN2O2 and its molecular weight is 306.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

649551-00-8

Molecular Formula

C18H11FN2O2

Molecular Weight

306.3 g/mol

IUPAC Name

5-fluoro-1-quinolin-4-ylindole-3-carboxylic acid

InChI

InChI=1S/C18H11FN2O2/c19-11-5-6-16-13(9-11)14(18(22)23)10-21(16)17-7-8-20-15-4-2-1-3-12(15)17/h1-10H,(H,22,23)

InChI Key

BKLUJVIPMDRRBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)N3C=C(C4=C3C=CC(=C4)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.63 g (15 mmol) of lithium hydroxide monohydrate and 75 cm3 of water are added at a temperature in the region of 20° C. to 1.6 g (5 mmol) of 5-fluoro-3-methoxycarbonyl-1-(quinol-4-yl)-1H-indole dissolved in 75 cm3 of tetrahydrofuran. After stirring at the reflux point of the solvent for 16 hours, the reaction mixture is concentrated under reduced pressure (2.7 kPa) to give a residue which is taken up with 15 cm3 of N hydrochloric acid. After filtering off and drying the solid residue at atmospheric pressure at a temperature in the region of 60° C., 1.44 g of 3-carboxy-5-fluoro-1-(quinol-4-yl)-1H-indole are obtained in the form of a yellow solid melting at approximately 148° C.
Name
lithium hydroxide monohydrate
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.